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Executive Summary
PCO371 is a pioneering, orally bioavailable, non-peptide small molecule agonist of the

parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical, it

represented a significant advancement in targeting Class B G protein-coupled receptors

(GPCRs), which have historically been challenging for small molecule drug discovery. PCO371
was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by

insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel

"molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the

PTHR1, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway

over β-arrestin recruitment. Despite promising preclinical data in various animal models, the

clinical development of PCO371 was terminated in Phase 1. This guide provides a

comprehensive technical overview of the discovery, mechanism of action, preclinical

development, and eventual discontinuation of PCO371.

Discovery and Lead Optimization
PCO371 was identified through a cell-based functional screening assay. The development

process involved the optimization of a lead compound, CH5447240. This optimization focused

on enhancing PTHR1 agonistic activity while mitigating the formation of reactive metabolites.[1]
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The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2]

However, it was found to be converted to a reactive metabolite in human liver microsome

assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability,

leading to the synthesis of PCO371 with an improved safety profile and potent, selective

agonism at the hPTHR1.[2]

Mechanism of Action: A "Molecular Wedge"
PCO371 exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding

to a novel, allosteric site within the intracellular cavity of the PTHR1.[3] This binding stabilizes

the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron

microscopy studies have revealed that PCO371 binds to a highly conserved intracellular pocket

at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding

site of the endogenous ligand, PTH.[5]

Biased Agonism
PCO371 is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward

conformation of the intracellular portion of transmembrane helix 6, which favors G protein

binding and activation over the recruitment of β-arrestin.[4][6] This biased signaling is thought

to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic

effects of PTHR1 activation, while β-arrestin signaling has been associated with some adverse

effects.[5]

Signaling Pathways
PCO371 activates the PTHR1, a Class B GPCR, leading to the activation of downstream

signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway.

To a lesser extent, PCO371 also stimulates the Gq/11-phospholipase C (PLC) pathway.
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Caption: PCO371 Signaling Pathway

Preclinical Pharmacology
PCO371 underwent extensive preclinical evaluation to characterize its in vitro and in vivo

pharmacological properties.

In Vitro Studies
Table 1: In Vitro Activity of PCO371

Assay Cell Line Parameter Value Reference

cAMP Production

COS-7 cells

expressing

hPTHR1

EC50 2.4 µM [7][8]

cAMP Production

COS-7 cells

expressing

hPTHR1-delNT

EC50 2.5 µM [8]

Phospholipase C

Activity

COS-7 cells

expressing

hPTHR1

EC50 17 µM [7][8]
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In Vivo Studies
PCO371 was evaluated in rodent models of hypoparathyroidism and osteoporosis.

In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration

of PCO371 dose-dependently increased serum calcium and decreased serum phosphate

levels.[7] The effects were more robust and longer-lasting compared to subcutaneously

administered human PTH(1-84).[7]

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered

PCO371 led to a significant increase in bone turnover.[7][9] However, it resulted in only a

limited increase in bone mass.[7]

Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats and dogs.

Table 2: Pharmacokinetic Parameters of PCO371 in Rats (Single Oral Administration)

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) T1/2 (h)
AUC
(ng·h/mL)

Oral
Bioavaila
bility (%)

Referenc
e

2 180 ± 30 1.0 ± 0.0 1.5 ± 0.1 540 ± 80 34 [7]

10 1020 ± 150 1.5 ± 0.3 1.7 ± 0.1 3580 ± 540 N/A [7]

50 5260 ± 890 1.3 ± 0.2 1.6 ± 0.1
21100 ±

3600
N/A [7]

Data are presented as mean ± S.D.

In normal dogs, single oral administrations of PCO371 (3.0-30 mg/kg) also resulted in a

significant increase in serum calcium levels.[7]

Clinical Development and Discontinuation
PCO371 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.
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Clinical Trials
NCT02475616: A Single Ascending Dose Study of PCO371 in Healthy Volunteers. This study

was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of

PCO371.

NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of PCO371
in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients

with hypoparathyroidism.[10]

Discontinuation of Development
The clinical development of PCO371 was terminated during Phase 1. The reason cited for the

termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance

for the patients, and the strategic position of the development program."[10] Publicly available

information from Chugai Pharmaceutical's pipeline updates during the development period

showed a diminishing presence and eventual absence of PCO371, suggesting an internal

decision to deprioritize the program.[3]

Experimental Protocols
The following are representative protocols for key experiments conducted during the

development of PCO371, based on published literature and standard laboratory methods.

In Vitro cAMP Accumulation Assay
This assay measures the ability of PCO371 to stimulate the production of cyclic AMP in cells

expressing the PTHR1.
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Start: Seed PTHR1-expressing cells
(e.g., COS-7) in a 96-well plate

Incubate cells overnight

Pre-incubate with a
phosphodiesterase inhibitor
(e.g., IBMX) for 10-30 min

Add varying concentrations of PCO371
or control (e.g., PTH(1-34))

Incubate for 15-30 min at 37°C

Lyse cells to release intracellular cAMP

Detect cAMP levels using a
competitive immunoassay

(e.g., HTRF, ELISA)

Analyze data to determine
EC50 values

Click to download full resolution via product page

Caption: cAMP Accumulation Assay Workflow
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Detailed Methodology:

Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.

Assay: Transfected cells are seeded in 96-well plates. The following day, the cells are

washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20

minutes at 37°C.

Stimulation: Cells are then stimulated with various concentrations of PCO371 or a standard

agonist like hPTH(1-34) for 20 minutes at 37°C.

Detection: The reaction is stopped, and intracellular cAMP levels are measured using a

commercially available cAMP assay kit (e.g., HTRF-based).

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50

value.

Phospholipase C Activity Assay
This assay determines the ability of PCO371 to activate the PLC pathway by measuring the

accumulation of inositol phosphates.

Detailed Methodology:

Cell Labeling: COS-7 cells expressing hPTHR1 are labeled overnight with [3H]-myo-inositol.

Assay: The cells are washed and pre-incubated with LiCl (which inhibits inositol

monophosphatase) for 15 minutes.

Stimulation: Cells are then stimulated with PCO371 or hPTH(1-34) for 60 minutes.

Extraction: The reaction is terminated with perchloric acid, and the inositol phosphates are

extracted.

Quantification: The total [3H]-inositol phosphates are separated by anion-exchange

chromatography and quantified by liquid scintillation counting.

Data Analysis: Dose-response curves are generated to calculate the EC50 value.
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Thyroparathyroidectomized (TPTX) Rat Model
This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.

Detailed Methodology:

Surgery: Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid

glands.

Post-operative Care: Animals are provided with calcium-supplemented drinking water to

prevent severe hypocalcemia.

Treatment: After a recovery period, rats are administered PCO371 orally.

Sample Collection: Blood samples are collected at various time points post-dosing.

Analysis: Serum calcium and phosphate levels are measured using standard biochemical

assays.

Ovariectomized (OVX) Rat Model
This is a widely used model for studying postmenopausal osteoporosis.

Detailed Methodology:

Surgery: Female Sprague-Dawley rats undergo bilateral ovariectomy.

Post-operative Care: Animals are allowed to recover and develop osteopenia over a period

of several weeks.

Treatment: Rats are treated daily with oral PCO371.

Endpoint Analysis: After the treatment period, bone mineral density is assessed using

techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum

and urine can also be measured.

Conclusion
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PCO371 was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of

action. Its development highlighted the potential for small molecules to target complex Class B

GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism.

However, the "uncertain risk-benefit balance" and strategic considerations led to the

termination of its clinical development. The story of PCO371 provides valuable insights for the

drug discovery community, particularly in the design and development of biased agonists for

challenging GPCR targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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